6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound classified under the chromene family, specifically as a substituted chromone. It is noted for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound is identified by its CAS number 50743-40-3 and has a molecular formula of C12H9NO2, with a molecular weight of approximately 199.209 g/mol. Its structure features a benzopyran ring system with a carbonitrile functional group, which contributes to its reactivity and biological activity .
The synthesis of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile can be achieved through several methods:
Technical details regarding these methods include temperature control, solvent selection (often using ethanol or THF), and purification techniques such as recrystallization or chromatography to isolate the final product.
The molecular structure of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile can be represented as follows:
The structural representation can be visualized using various chemical drawing software or databases that provide 3D models and molecular geometry data .
The compound undergoes several notable chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation .
The mechanism of action for 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile is primarily related to its interaction with biological targets:
Key physical and chemical properties of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile include:
| Property | Value |
|---|---|
| Molecular Weight | 199.209 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Typically crystalline |
| Stability | Stable under normal conditions |
The compound's solubility in organic solvents suggests potential applications in formulations for pharmaceutical purposes .
6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile has various scientific applications:
Chromenes (benzopyrans) represent a privileged structural motif in medicinal chemistry due to their broad bioactivity spectrum, synthetic versatility, and presence in pharmacologically active natural products. These bicyclic oxygen heterocycles consist of a benzene ring fused to a pyran ring, classified as 2H-chromenes or 4H-chromenes based on the position of the double bond within the oxygen-containing ring [7]. The compound 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile exemplifies a synthetically tailored 4H-chromene derivative, incorporating strategic modifications—a 4-oxo group (chromone system), a 3-cyano substituent, and 6,8-dimethyl groups—designed to enhance its biological interactions and physicochemical profile. Such targeted substitutions aim to optimize ligand-receptor binding, metabolic stability, and cellular permeability, making this scaffold a compelling candidate for probing structure-activity relationships (SAR) in drug discovery [4] [5].
Systematic nomenclature for this scaffold follows IUPAC benzopyran numbering:
Structural Classification:
Synthetic Pathways:
Table 1: Core Substituents and Their Roles in 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
| Position | Substituent | Electronic Effect | Biological Role |
|---|---|---|---|
| C3 | -CN | Strong (-I, -M) | Enhances electrophilicity; H-bond acceptor |
| C4 | =O | (-M) | Forms Michael acceptor motif |
| C6/C8 | -CH₃ | Weak (+I) | Steric shielding; lipophilicity enhancer |
Chromenes have evolved from natural product inspirations to synthetic drug candidates:
Table 2: Key Chromene Pharmacophores and Their Therapeutic Applications
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 4-Oxo-4H-chromene-3-carboxamides | Carbonic anhydrase IX/XII | Anticancer | [4] |
| 2-Amino-4H-chromenes | Tubulin | Antimitotic | [7] |
| Chroman-4-one derivatives | AChE/BuChE | Neurodegenerative | [5] |
Despite advances, the specific bioactivity profile of 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile remains underexplored:
Table 3: Critical Research Gaps for 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
| Knowledge Gap | Potential Impact | Proposed Validation Method |
|---|---|---|
| CA IX/XII selectivity | Tumor-specific targeting vs. off-toxicity | Isozyme-specific inhibition assays |
| Metabolic susceptibility | Oral bioavailability optimization | Liver microsome stability screening |
| Tautomeric equilibrium in vivo | Pharmacologically active form dominance | NMR spectroscopy in simulated fluid |
| Electron density mapping at C2 | Predictability of covalent binding | X-ray crystallography/DFT calculations |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6